trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide
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Overview
Description
trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide: is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and functional groups including a hydroxyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide typically involves the addition of specific reagents to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce a bromine atom into the precursor, followed by a series of reactions to replace the bromine with a hydroxyl group and introduce the methylamino group . The reaction conditions often include the use of water as a solvent and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of bulk reagents and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the oxygen atoms, forming a more saturated structure.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated thiophene derivative .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- trans-3-Bromo-4-hydroxytetrahydrothiophene1,1-dioxide
- trans-4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Comparison: Compared to similar compounds, trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide is unique due to the presence of both a hydroxyl group and a methylamino group on the tetrahydrothiophene ring.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(3R,4R)-4-(methylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
AZDGOTPNJUNJNK-WHFBIAKZSA-N |
Isomeric SMILES |
CN[C@H]1CS(=O)(=O)C[C@@H]1O |
Canonical SMILES |
CNC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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